molecular formula C26H26N2O2 B11351551 N-(4-ethylbenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-ethylbenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11351551
M. Wt: 398.5 g/mol
InChI Key: ICBZBVLXNQECEC-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and various alkyl and aryl substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or fibrosis, leading to reduced production of pro-inflammatory or pro-fibrotic molecules . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

N-(4-ethylbenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3,6,7-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H26N2O2/c1-5-20-10-12-21(13-11-20)16-28(23-8-6-7-15-27-23)26(29)25-19(4)22-14-9-17(2)18(3)24(22)30-25/h6-15H,5,16H2,1-4H3

InChI Key

ICBZBVLXNQECEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C

Origin of Product

United States

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